

# Spectroscopic Profile of Pentyl Propionate: A Technical Guide

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## Compound of Interest

Compound Name: *Pentyl propionate*

Cat. No.: *B1209536*

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## Introduction

**Pentyl propionate** (also known as amyl propionate) is an organic ester with the chemical formula  $C_8H_{16}O_2$ . It is a colorless liquid recognized for its characteristic apple-like odor. This technical guide provides an in-depth overview of the spectroscopic data for **pentyl propionate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a comprehensive reference for the characterization of this compound.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **pentyl propionate**, providing a quantitative basis for its identification and structural elucidation.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### $^1H$ NMR (Proton NMR)

The  $^1H$  NMR spectrum of **pentyl propionate** provides information about the different types of protons and their immediate chemical environment.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.05	Triplet	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~2.28	Quartet	2H	-O-CO-CH <sub>2</sub> -CH <sub>3</sub>
~1.60	Quintet	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~1.33	Sextet	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~1.14	Triplet	3H	-O-CO-CH <sub>2</sub> -CH <sub>3</sub>
~0.91	Triplet	3H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>

### <sup>13</sup>C NMR (Carbon-13 NMR)

The <sup>13</sup>C NMR spectrum distinguishes the different carbon atoms within the **pentyl propionate** molecule. The following data is based on predicted values.[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
~174.5	C=O (Ester Carbonyl)
~64.5	-O-CH <sub>2</sub> - (Pentyl Chain)
~28.3	-O-CH <sub>2</sub> -CH <sub>2</sub> - (Pentyl Chain)
~28.1	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - (Pentyl Chain)
~27.7	-CO-CH <sub>2</sub> - (Propionyl Chain)
~22.3	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> (Pentyl Chain)
~13.9	-CH <sub>2</sub> -CH <sub>3</sub> (Pentyl Chain)
~9.2	-CO-CH <sub>2</sub> -CH <sub>3</sub> (Propionyl Chain)

## Infrared (IR) Spectroscopy

The IR spectrum of **pentyl propionate** reveals the presence of its key functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2960	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1180	Strong	C-O stretch (ester)

## Mass Spectrometry (MS)

The mass spectrum of **pentyl propionate** shows the fragmentation pattern of the molecule upon ionization.

m/z	Relative Intensity	Assignment
144	Low	[M] <sup>+</sup> (Molecular Ion)
115	Moderate	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
87	Moderate	[CH <sub>3</sub> CH <sub>2</sub> COOCH <sub>2</sub> ] <sup>+</sup>
71	High	[C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup> (Pentyl cation)
57	Very High	[CH <sub>3</sub> CH <sub>2</sub> CO] <sup>+</sup> (Propionyl cation)
43	High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
29	High	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid ester like **pentyl propionate**.

## NMR Spectroscopy

- Sample Preparation:
  - Dissolve approximately 10-20 mg of **pentyl propionate** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ).
  - Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.
  - Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
  - Transfer the filtered solution into a clean 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
  - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard single-pulse sequence. Typically, 8 to 16 scans are sufficient.
  - For  $^{13}\text{C}$  NMR, a greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the  $^{13}\text{C}$  isotope. A proton-decoupled pulse sequence is typically used to simplify the spectrum.

## Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation:
  - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol and allowing it to dry completely.

- Instrument Setup and Data Acquisition:
  - Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
  - Place a single drop of **pentyl propionate** directly onto the center of the ATR crystal, ensuring the crystal surface is covered.
  - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400  $\text{cm}^{-1}$ .
  - After the measurement, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

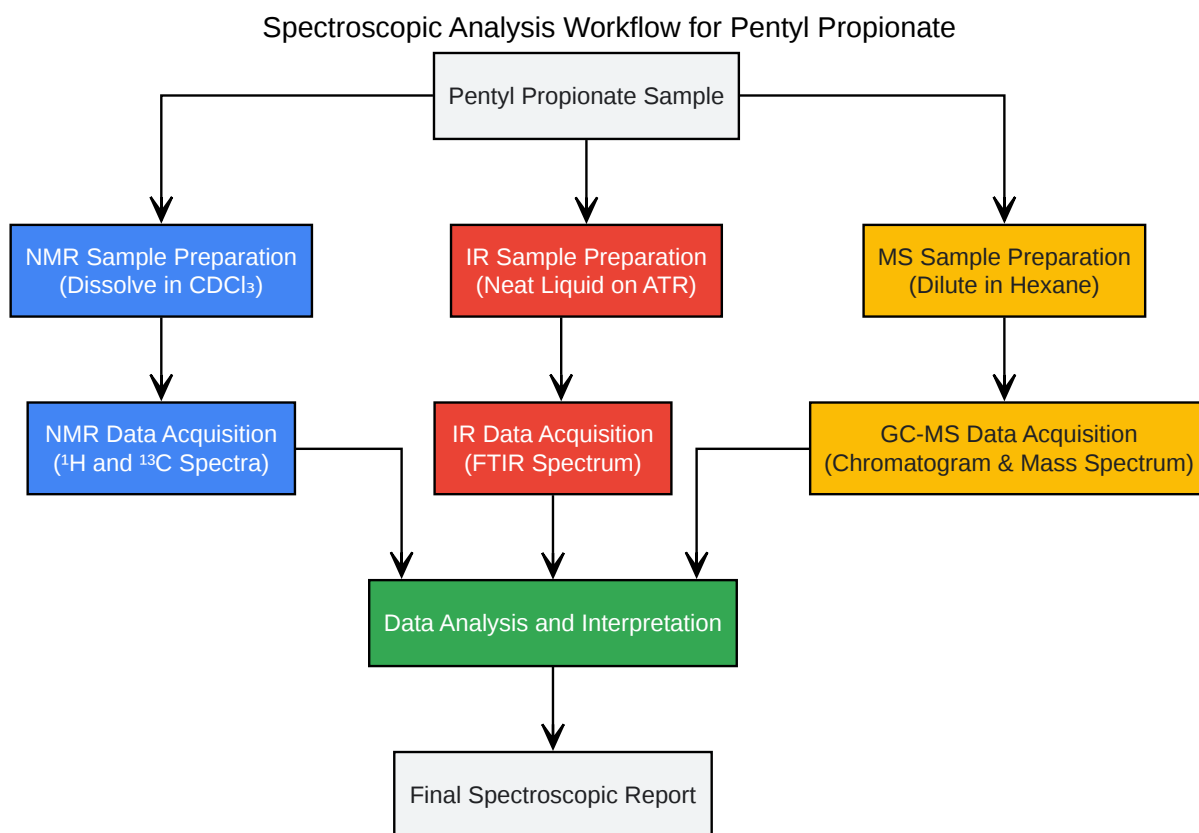
## Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

- Sample Preparation:
  - Prepare a dilute solution of **pentyl propionate** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
  - Transfer the solution to a GC vial.
- Instrument Setup and Data Acquisition:
  - Gas Chromatograph (GC) Conditions:
    - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25  $\mu\text{m}$  film thickness) is suitable.
    - Injector Temperature: 250  $^{\circ}\text{C}$ .
    - Oven Temperature Program: Start at a lower temperature (e.g., 50  $^{\circ}\text{C}$ ) and ramp up to a higher temperature (e.g., 250  $^{\circ}\text{C}$ ) at a rate of 10  $^{\circ}\text{C}/\text{min}$ .
    - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Mass Spectrometer (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from  $m/z$  35 to 350.
- Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the prepared sample into the GC-MS system.
- The data system will record the total ion chromatogram and the mass spectrum for each eluting peak.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound such as **pentyl propionate**.



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Caption: Workflow for the spectroscopic analysis of **pentyl propionate**.

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## References

- 1. hmdb.ca [hmdb.ca]
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